molecular formula C12H22N2O4 B2678804 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid CAS No. 1353957-84-2

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid

Cat. No.: B2678804
CAS No.: 1353957-84-2
M. Wt: 258.318
InChI Key: CMENBIYWCPCIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid is a heterocyclic compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
  • tert-Butyl 2-oxopyrrolidine-1-carboxylate
  • tert-Butoxycarbonyl-piperidin-3-yl-acetic acid

Uniqueness

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid is unique due to its combination of the Boc-protected pyrrolidine ring and the methylaminoacetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENBIYWCPCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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